molecular formula C8H5F2NO2 B13650687 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one

Katalognummer: B13650687
Molekulargewicht: 185.13 g/mol
InChI-Schlüssel: UXXZOKFKACJTON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1785201-50-4) is a fluorinated heterocyclic compound featuring a benzoxazinone core. This scaffold is notable for its pharmacological relevance, particularly in drug discovery targeting estrogen receptors, enzyme inhibition, and antimicrobial activity.

Eigenschaften

Molekularformel

C8H5F2NO2

Molekulargewicht

185.13 g/mol

IUPAC-Name

6,8-difluoro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H5F2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12)

InChI-Schlüssel

UXXZOKFKACJTON-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC(=C2)F)F)NC(=O)O1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Carbonylation–Cyclization (Ex Situ CO Generation)

A robust method for synthesizing 4H-benzo[e]oxazin-4-ones, which can be adapted for fluorinated derivatives, involves a palladium-catalyzed carbonylation-cyclization sequence using ortho-halophenols and cyanamide in a two-chamber system:

  • Starting materials: Ortho-iodophenols or ortho-bromophenols with fluorine substituents on the aromatic ring.
  • Catalyst: Pd(PPh3)4 for iodophenols or Pd(OAc)2 with DPEphos ligand for bromophenols.
  • CO source: Molybdenum hexacarbonyl (Mo(CO)6) decomposed ex situ to generate CO under mild heating (65–70 °C).
  • Base: Triethylamine in the reaction chamber with the substrate; DBU in the CO generation chamber.
  • Solvent: 1,4-Dioxane.
  • Reaction conditions: Heating at 65–70 °C for approximately 20 hours.
  • Isolation: Precipitation by addition of iso-hexane followed by filtration and washing.

This method offers several advantages:

  • Avoids direct use of gaseous CO, improving safety.
  • Uses readily available starting materials.
  • Produces high yields (up to 76% for related compounds).
  • Compatible with various substituents, including fluorine atoms at different positions on the benzene ring.

Table 1. Representative Yields for 2-Amino-4H-benzo[e]oxazin-4-ones

Substrate Type Catalyst System Yield (%) Notes
Ortho-iodophenol Pd(PPh3)4, Et3N, Mo(CO)6 76 Efficient, mild conditions
Ortho-bromophenol Pd(OAc)2, DPEphos 20 Lower yield, more challenging

Adapted from ChemistryOpen 2017

The fluorine atoms at positions 6 and 8 of the benzoxazinone ring can be introduced via fluorinated starting phenols or by subsequent fluorination steps.

Halogenation and Chlorine-Fluorine Exchange for Multi-Fluorinated Benzoxazinones

For multi-fluorinated benzo-oxazinones, such as 2,2,7-trifluoro derivatives (structurally related to 6,8-difluoro compounds), a two-step halogenation-fluorination method has been developed:

  • Step 1: Chlorination
    Chlorination of a 7-fluoro-2H-1,4-benzoxazin-3(4H)-one at the 2-position using a chlorination reagent in an appropriate solvent to form a 2,2-dichloro-7-fluoro intermediate.

  • Step 2: Chlorine-Fluorine Exchange
    Treatment of the dichloro intermediate with a fluorination reagent to replace chlorine atoms with fluorine, yielding the trifluorinated benzoxazinone.

This method is characterized by:

  • Use of inexpensive and readily available starting materials.
  • Avoidance of hazardous intermediates.
  • High product yield and operational safety.
  • Flexibility to introduce fluorine substituents at precise positions.

Table 2. Reaction Conditions for Halogenation and Fluorination

Step Reagents/Conditions Outcome
Chlorination Chlorination reagent, solvent medium 2,2-Dichloro-7-fluoro intermediate
Fluorination Fluorination reagent 2,2,7-Trifluoro benzoxazinone

Based on patent CN103951632A

This approach can be adapted to prepare 6,8-difluoro derivatives by selecting appropriate starting materials and controlling regioselectivity during halogenation and fluorination.

Synthesis from 6-Fluoro-Substituted Precursors

The synthesis of 6-fluoro-1H-benzo[d]oxazin-2(4H)-one, a close analog, typically involves:

  • Formation of the oxazine ring via cyclization of fluorinated ortho-aminophenol derivatives.
  • Introduction of fluorine at the 6-position through starting material selection or electrophilic fluorination.
  • Subsequent functional group transformations to yield the oxazinone.

This method highlights the influence of fluorine on the electronic properties and reactivity of the heterocyclic ring system, which can be extrapolated to 6,8-difluoro derivatives.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) Safety Considerations
Pd-Catalyzed Carbonylation with Mo(CO)6 Mild conditions, avoids gaseous CO, good yields Requires specialized two-chamber setup 60–76 Safer than direct CO gas use
Halogenation + Chlorine-Fluorine Exchange High selectivity, uses inexpensive reagents Multi-step, requires handling halogen reagents High (variable) Avoids hazardous intermediates
Cyclization from Fluorinated Precursors Direct fluorine incorporation, simpler steps Fluorinated precursors may be costly or limited Moderate to high Depends on precursor availability

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfur ylides and α,β-unsaturated imines . These reactions are typically carried out under mild conditions, often without the need for a catalyst.

Major Products Formed

The major products formed from reactions involving this compound include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .

Wissenschaftliche Forschungsanwendungen

6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with molecular targets through its fluorine atoms and heterocyclic core. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzoxazinone core allows diverse substitutions, which modulate properties such as melting point, solubility, and spectroscopic signatures. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Benzoxazinone Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (HRMS, FTIR) Source
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one 6-F, 8-F C₈H₅F₂NO₂ 201.13 N/A Not reported
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one 8-CH₃ C₉H₉NO₂ 163.18 N/A FTIR: 2956 cm⁻¹ (C-H stretch)
9i (Phytoestrogen hybrid) 3-butyl, 4-oxo, 4-methyl, vinyl C₃₁H₃₃N₂O₃ 493.25 193–196 HRMS: 517.2095 [M+Na]⁺; FTIR: 1705 cm⁻¹
9k (Phytoestrogen hybrid) 3-butyl, 4-oxo, 4-allyl C₃₄H₃₇N₂O₃ 537.27 191–193 HRMS: 562.2550 [M+Na]⁺; FTIR: 3293 cm⁻¹
Efavirenz 6-Cl, 4-CF₃, cyclopropylethynyl C₁₄H₉ClF₃NO₂ 315.68 N/A Not reported (anti-HIV activity)

Key Observations :

  • Fluorinated vs. However, Efavirenz’s trifluoromethyl group enhances lipophilicity, critical for blood-brain barrier penetration .
  • Alkyl Substitutions : Compounds with bulky substituents (e.g., 9i, 9k) exhibit higher molecular weights and melting points, suggesting improved crystallinity. The allyl and vinyl groups in these hybrids may enhance conformational flexibility for receptor binding .
  • Spectroscopic Trends: FTIR peaks near 1700 cm⁻¹ (C=O stretch) and HRMS data confirm the benzoxazinone core’s integrity across analogs .
Table 2: Pharmacological Profiles of Benzoxazinone Derivatives
Compound Name Biological Activity Key Findings Source
6,8-Difluoro derivative Not explicitly reported Structural similarity to phytoestrogen hybrids suggests estrogen receptor modulation potential.
Phytoestrogen hybrids (9i, 9k) Estrogen receptor modulation Demonstrated binding to estrogen receptors via molecular docking; IC₅₀ values in nM range for activity.
Efavirenz Reverse transcriptase inhibition (anti-HIV) Approved for HIV therapy; SLN formulations improve brain targeting and bioavailability.
8-Methyl derivative Not reported Likely intermediate for further functionalization (e.g., antimicrobial agents).

Key Insights :

  • Therapeutic Diversity : While 6,8-difluoro and phytoestrogen hybrids target hormone receptors, Efavirenz exemplifies the scaffold’s versatility in antiviral applications.
  • Formulation Strategies: Efavirenz’s poor solubility is addressed via solid lipid nanoparticles (SLNs), highlighting the need for similar approaches for hydrophobic benzoxazinones .

Q & A

Q. Table 2: Biological Activity Data for Analogous Compounds

Activity TypeTargetIC50/EC50 (µM)Reference
Anticancer (A2780)Tubulin inhibition5.6
AntimicrobialS. aureus (MIC)12.5
Anti-inflammatoryTNF-α inhibition18.3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.